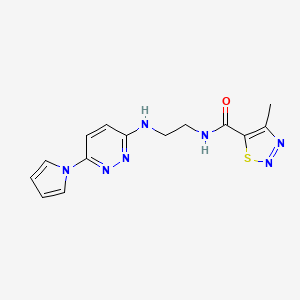
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a pyrrole ring, a pyridazine ring, and a thiadiazole moiety. These structural components are commonly found in compounds with various pharmacological activities, such as anti-inflammatory and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of the core heterocyclic structure followed by various functionalization reactions. For instance, the synthesis of 1,3,4-thiadiazoles with pyrrole moieties involves the preparation of thiadiazolacrylamides as intermediates, which are then further reacted to introduce the pyrrole ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to contribute to the biological activity. The pyrrole ring, in particular, is a five-membered aromatic heterocycle with a nitrogen atom, which is a common feature in many biologically active molecules . The pyridazine and thiadiazole rings also contribute to the compound's potential for interaction with biological targets due to their electron-rich nature and ability to form hydrogen bonds .
Chemical Reactions Analysis
Compounds containing thiadiazole rings can undergo various chemical reactions, including reactions with amino nucleophiles. For example, thiazolidine-2,5-dithiones react with amino nucleophiles to form a range of heterocyclic compounds, including imidazolidine-2,4-dithiones and imidazo[5,1-a]-imidazole derivatives . These reactions are typically facilitated by the electrophilic character of the thiadiazole ring, which can be further functionalized to enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen and sulfur in the rings can affect the compound's solubility, stability, and reactivity. The aromatic nature of the rings can also contribute to the compound's ability to absorb light, which can be analyzed using spectroscopic methods such as NMR and IR spectroscopy . The biological properties, such as anti-inflammatory activity, are often evaluated through in vivo assays, as seen in related compounds containing the 1,3,4-thiadiazole moiety .
科学的研究の応用
Synthesis and Biological Activity
Research on related compounds to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown a broad spectrum of activities, including antimicrobial and antitumor properties. For instance, a study by El-Mariah, Hosny, and Deeb (2006) focused on the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, revealing their antimicrobial activity against a range of microorganisms (El-Mariah, Hosny, & Deeb, 2006). This highlights the potential of such compounds in addressing drug resistance, a growing concern in the field of infectious diseases.
Antimycobacterial Applications
The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures similar to this compound, has been documented. Gezginci, Martin, and Franzblau (1998) conducted a study that synthesized and tested various compounds against Mycobacterium tuberculosis, identifying some with activity comparable to standard treatments (Gezginci, Martin, & Franzblau, 1998). This research supports the exploration of these compounds for tuberculosis treatment, an area of high medical need.
Anticancer Research
In the realm of cancer research, compounds with a structure similar to this compound have been synthesized and evaluated for their potential as anticancer agents. Nassar, Atta-Allah, and Elgazwy (2015) explored the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, assessing their efficacy against different cancer cell lines and finding some with significant effects (Nassar, Atta-Allah, & Elgazwy, 2015). These findings underscore the potential therapeutic applications of such compounds in oncology.
特性
IUPAC Name |
4-methyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-10-13(23-20-17-10)14(22)16-7-6-15-11-4-5-12(19-18-11)21-8-2-3-9-21/h2-5,8-9H,6-7H2,1H3,(H,15,18)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENRFPJQLKOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

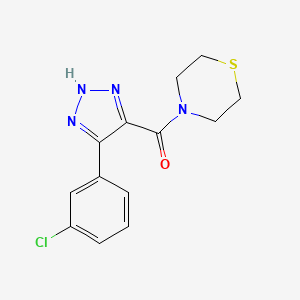
![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
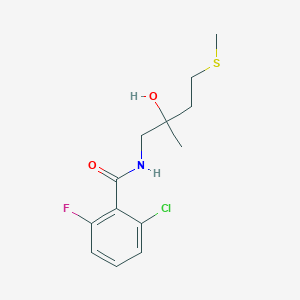
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)

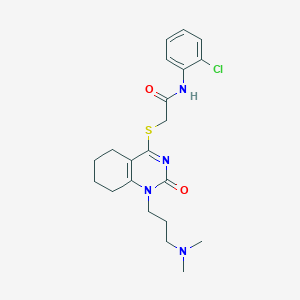
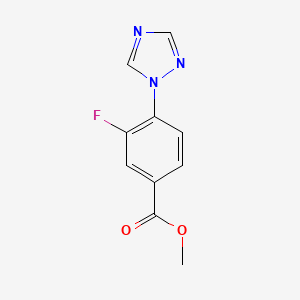
![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)